Cas no 1806407-07-7 (1-(2-Bromo-3-(methylthio)phenyl)propan-1-one)

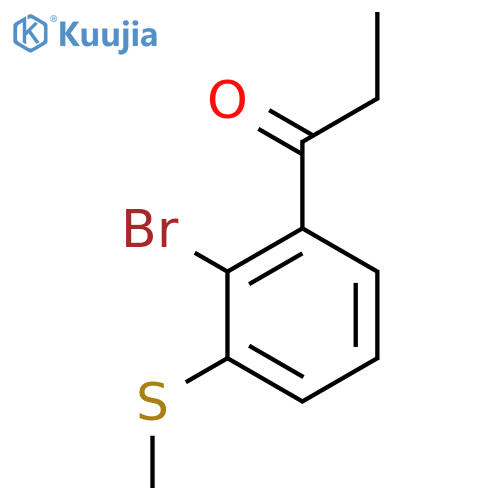

1806407-07-7 structure

商品名:1-(2-Bromo-3-(methylthio)phenyl)propan-1-one

CAS番号:1806407-07-7

MF:C10H11BrOS

メガワット:259.162740945816

CID:4977637

1-(2-Bromo-3-(methylthio)phenyl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(2-Bromo-3-(methylthio)phenyl)propan-1-one

-

- インチ: 1S/C10H11BrOS/c1-3-8(12)7-5-4-6-9(13-2)10(7)11/h4-6H,3H2,1-2H3

- InChIKey: IZYVYVYWNZLZLK-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC=CC=1C(CC)=O)SC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 184

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 42.4

1-(2-Bromo-3-(methylthio)phenyl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013016033-250mg |

1-(2-Bromo-3-(methylthio)phenyl)propan-1-one |

1806407-07-7 | 97% | 250mg |

504.00 USD | 2021-06-25 | |

| Alichem | A013016033-1g |

1-(2-Bromo-3-(methylthio)phenyl)propan-1-one |

1806407-07-7 | 97% | 1g |

1,475.10 USD | 2021-06-25 | |

| Alichem | A013016033-500mg |

1-(2-Bromo-3-(methylthio)phenyl)propan-1-one |

1806407-07-7 | 97% | 500mg |

831.30 USD | 2021-06-25 |

1-(2-Bromo-3-(methylthio)phenyl)propan-1-one 関連文献

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

1806407-07-7 (1-(2-Bromo-3-(methylthio)phenyl)propan-1-one) 関連製品

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬